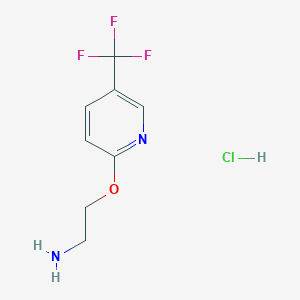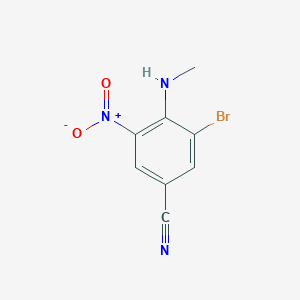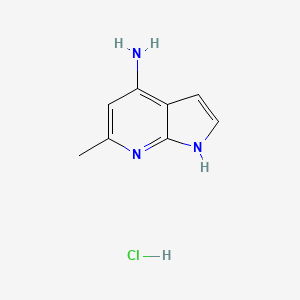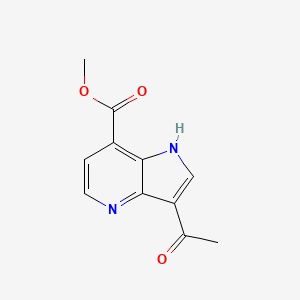
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride
Descripción general
Descripción
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with an aminoethoxy group and a trifluoromethyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Transformation in Pharmaceutical Products
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride acts as an intermediate in the synthesis of pharmaceutical products. Its transformation into various compounds, including trifluoromethylated pyrazolo[4,3-c]pyridines, has been studied. Such transformations are significant for the development of new pharmaceuticals and agrochemicals (Tyvorskii et al., 2001).
Toxicity and Industrial Caution
Despite its utility in pharmaceutical synthesis, caution is advised in its industrial production due to potential toxicity. A case of poisoning by a similar compound, 5-amino-2-(trifluoromethyl)pyridine, resulting in toxic encephalopathy and methemoglobinemia, highlights the need for safety measures in handling these compounds (Tao et al., 2022).
Application in Fluorescence and Antibacterial Activity
Compounds synthesized from this compound have been shown to possess fluorescence properties and considerable antibacterial activity. This underscores its potential in the development of novel materials for biological and chemical sensors, as well as antimicrobial agents (Girgis et al., 2004).
Catalysis and Polymer Synthesis
Its derivatives have been used in catalysis and polymer synthesis. For example, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives have been synthesized and utilized in the synthesis of organosilicon polymers, showcasing the versatility of this compound in material science and catalysis applications (Belousova et al., 2001).
Biochemical Applications
The utility of this compound extends to biochemical applications as well. For instance, its role in the synthesis of nucleoside analogues highlights its importance in the field of biochemistry and drug development (Lin et al., 1976).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12;/h1-2,5H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZXHQGSIRYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)





![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)




